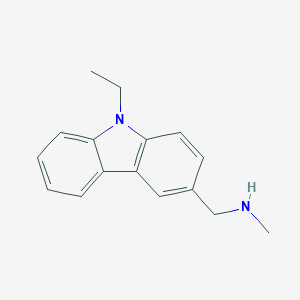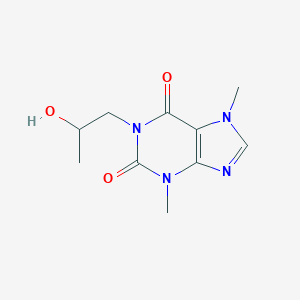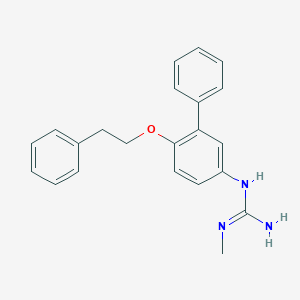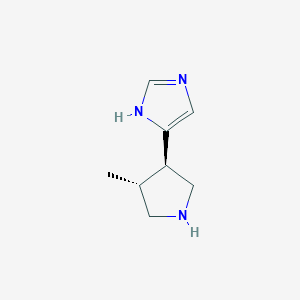
PhiKan 083
Overview
Description
PhiKan 083 is a carbazole derivative known for its ability to stabilize the mutant form of the tumor suppressor protein p53, specifically the Y220C mutation. This compound has garnered significant attention in cancer research due to its potential to restore the normal function of p53, which is often mutated in various cancers .
Scientific Research Applications
PhiKan 083 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its potential to stabilize mutant p53, thereby restoring its tumor-suppressing function. .
Drug Development: The compound is used in drug development studies to explore its efficacy and safety as a potential anticancer agent.
Biological Studies: Researchers use this compound to study the molecular mechanisms of p53 stabilization and its impact on cellular processes such as apoptosis and cell cycle regulation.
Industrial Applications:
Mechanism of Action
PhiKan 083, also known as PhiKan-083 Hydrochloride or 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a carbazole derivative with significant implications in cancer research .
Target of Action
The primary target of this compound is the Y220C mutant of the p53 protein . This mutation creates a surface cavity in the p53 protein, destabilizing it . The p53 protein plays a crucial role in preventing cancer formation, thus making it a significant target for cancer research .
Mode of Action
This compound binds to the surface cavity of the Y220C p53 mutant, stabilizing it . The binding affinity (Kd) of this compound for p53 Y220C is 167 μM . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, a critical pathway in cancer development and progression . The p53 protein acts as a tumor suppressor, and its proper functioning is crucial for preventing cancer . By stabilizing the p53 protein, this compound helps restore the normal function of the p53 pathway .
Result of Action
The stabilization of the p53 protein by this compound has several effects at the molecular and cellular levels. For instance, in Ln229 cells, this compound reduces cell viability by approximately 70 ± 5% when used at a concentration of 125 μM for 48 hours . Furthermore, when used in combination with NSC 123127 (1 μM), this compound enhances the pro-apoptotic activity in all variants of Ln229 cells .
Safety and Hazards
Future Directions
Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .
Biochemical Analysis
Biochemical Properties
PhiKan 083 plays a crucial role in biochemical reactions, primarily through its interaction with the p53 protein. The compound binds to the surface cavity of the Y220C mutant of p53 with a dissociation constant (Kd) of 167 μM . This binding stabilizes the mutant protein, preventing its thermal denaturation and promoting its proper folding . Additionally, this compound has shown a relative binding affinity of 150 μM for p53 Y220C in Ln229 cells . The stabilization of p53 by this compound enhances its tumor suppressor functions, thereby inhibiting cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In engineered variants of Ln229 cells, this compound at a concentration of 125 μM for 48 hours resulted in approximately a 70% reduction in cell viability . This compound also enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with p53 wild-type, p53 Y220C, p53 G245S, and p53 R282W mutations . By stabilizing the p53 protein, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cancer cell viability and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the p53 protein. This compound binds to a surface cavity on the Y220C mutant of p53, stabilizing the protein and preventing its thermal denaturation . This stabilization allows the mutant p53 to regain its tumor suppressor functions, including the activation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound enhances the pro-apoptotic activity of p53 by promoting its interaction with other pro-apoptotic proteins, thereby inducing cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solvent, this compound remains stable at -80°C for six months and at -20°C for one month . Over time, this compound continues to stabilize the p53 protein, maintaining its tumor suppressor functions and reducing cancer cell viability . Long-term studies have shown that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively stabilizes the p53 protein and inhibits cancer cell proliferation without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant stabilization of the p53 protein and inhibition of cancer cell proliferation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites further interact with the p53 protein, enhancing its stabilization and tumor suppressor functions . This compound also affects metabolic flux and metabolite levels, promoting the activation of pathways involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to the p53 protein and is distributed to various cellular compartments, including the nucleus and cytoplasm . This distribution is crucial for its stabilization of the p53 protein and its subsequent tumor suppressor functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the p53 protein and promotes its stabilization . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications enhance its binding interactions with the p53 protein and its overall efficacy in stabilizing the mutant protein and inhibiting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: PhiKan 083 is synthesized through a series of chemical reactions involving carbazole derivatives. The synthetic route typically includes:
Formation of Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: PhiKan 083 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced forms of this compound .
Comparison with Similar Compounds
PhiKan 083 is unique in its ability to specifically stabilize the Y220C mutant of p53. there are other compounds with similar functions:
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-36-5 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)

![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)

![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)

